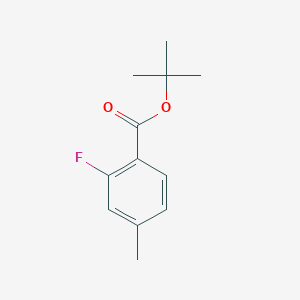

Tert-butyl 2-fluoro-4-methylbenzoate

Description

Tert-butyl 2-fluoro-4-methylbenzoate is a fluorinated aromatic ester characterized by a tert-butyl ester group at the carboxyl position, a fluorine atom at the ortho position, and a methyl group at the para position on the benzene ring. Fluorinated benzoates are widely used in pharmaceutical synthesis due to their metabolic stability and ability to modulate electronic effects in drug candidates .

Properties

IUPAC Name |

tert-butyl 2-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-8-5-6-9(10(13)7-8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQYAKWOEPWCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-fluoro-4-methylbenzoate typically involves the esterification of 2-fluoro-4-methylbenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2-fluoro-4-methylbenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-fluoro-4-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.

Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products

Substitution: Depending on the nucleophile, various substituted benzoates can be formed.

Reduction: The major product is 2-fluoro-4-methylbenzyl alcohol.

Hydrolysis: The products are 2-fluoro-4-methylbenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Chemical Synthesis Applications

Tert-butyl 2-fluoro-4-methylbenzoate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis. The compound can undergo various chemical reactions:

- Substitution Reactions : The fluorine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution.

- Reduction Reactions : The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

- Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Aromatic Substitution | Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu) | Reflux |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous ether |

| Hydrolysis | Hydrochloric acid (HCl), Sodium hydroxide (NaOH) | Aqueous solution |

Biological Applications

The compound has potential applications in biological research due to its unique structural features:

- Enzyme-Catalyzed Reactions : It can be used to study enzyme-catalyzed hydrolysis reactions, providing insights into enzyme mechanisms.

- Antimicrobial Properties : Preliminary studies suggest that similar fluorinated compounds exhibit antimicrobial activity, indicating potential efficacy against various pathogens.

- Anti-inflammatory Effects : The compound's structure may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Potential Antitumor Activity : Research indicates that similar compounds can modulate autophagy in cancer cells, suggesting that this compound might affect tumor cell survival pathways.

Pharmaceutical Applications

This compound's unique structure enhances its potential as a pharmaceutical agent. The presence of fluorine can significantly improve binding affinity to biological targets, impacting pharmacological properties. It may serve as a precursor for synthesizing pharmaceutical compounds with therapeutic effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| Methyl 2-fluoro-4-methylbenzoate | Methyl ester instead of tert-butyl | Lower lipophilicity |

| Ethyl 2-fluoro-4-methylbenzoate | Ethyl ester instead of tert-butyl | Different solubility profile |

| Tert-butyl benzoate | Lacks fluorine substitution | Generally lower reactivity |

| 4-Fluorobenzoic acid | No ester group; contains only carboxylic acid functionality | Stronger acidic properties |

This table illustrates how this compound stands out due to its combination of lipophilicity and metabolic stability compared to similar compounds.

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

- Antimicrobial Studies : Research evaluated the antimicrobial properties of various fluorinated benzoates, including this compound, showing significant inhibitory effects against bacterial strains.

- Cancer Research : In vitro studies indicated that compounds with similar structures could enhance the efficacy of existing anticancer drugs by modulating autophagy pathways, suggesting synergistic effects when used in combination therapies.

- Pharmacokinetic Evaluations : Preliminary studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics in vivo, relevant for developing therapeutic formulations based on this compound.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-4-methylbenzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing fluorine atom activates the benzene ring towards nucleophilic attack. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The position and nature of substituents on the aromatic ring critically influence chemical behavior:

Key Observations :

- Fluorine at ortho positions (as in tert-butyl 2-fluoro-4-methylbenzoate) reduces electron density at the ring, enhancing resistance to oxidative degradation .

- tert-Butyl esters provide steric protection to the carbonyl group, delaying hydrolysis compared to methyl or ethyl esters .

- Methyl groups (as in 4-methyl substitution) donate electrons via hyperconjugation, slightly counteracting fluorine’s electron-withdrawing effects .

Physicochemical Properties

Data inferred from analogs:

Research Findings and Industrial Relevance

- Metabolic Stability : Fluorine’s inductive effects improve metabolic stability in vivo, making such compounds valuable in drug design .

Biological Activity

Tert-butyl 2-fluoro-4-methylbenzoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a benzoate moiety, which includes a fluorine atom and a methyl group on the aromatic ring. The molecular formula is C12H13F O2, and it has a molecular weight of approximately 210.24 g/mol. The presence of fluorine is notable as it can significantly enhance the binding affinity to biological targets, impacting the compound's pharmacological properties.

The biological activity of this compound is hypothesized to stem from its interaction with various biological macromolecules, including proteins and nucleic acids. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with enzymes or receptors within biological systems. The fluorine atom contributes to the compound's reactivity and binding affinity, potentially enhancing its efficacy as a pharmaceutical agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, suggesting that this compound could be effective against various pathogens.

- Anti-inflammatory Effects : Its unique structure may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Potential Antitumor Activity : Similar compounds have been studied for their ability to modulate autophagy in cancer cells, indicating that this compound might also affect tumor cell survival pathways .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| Methyl 2-fluoro-4-methylbenzoate | Methyl ester instead of tert-butyl | Lower lipophilicity |

| Ethyl 2-fluoro-4-methylbenzoate | Ethyl ester instead of tert-butyl | Different solubility profile |

| Tert-butyl benzoate | Lacks fluorine substitution | Generally lower reactivity |

| 4-Fluorobenzoic acid | No ester group; contains only carboxylic acid functionality | Stronger acidic properties |

This table illustrates how this compound stands out due to its combination of lipophilicity and metabolic stability compared to similar compounds, potentially leading to improved bioavailability in pharmaceutical applications.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial properties of various fluorinated benzoates, including this compound. Results indicated significant inhibitory effects against several bacterial strains, supporting its potential use as an antimicrobial agent .

- Cancer Research : In vitro studies involving similar compounds showed that they could enhance the efficacy of existing anticancer drugs by modulating autophagy pathways. This suggests that this compound may also have synergistic effects when used in combination therapies .

- Pharmacokinetic Evaluations : Preliminary pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics in vivo, which could be relevant for developing therapeutic formulations based on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.